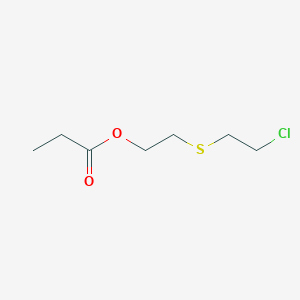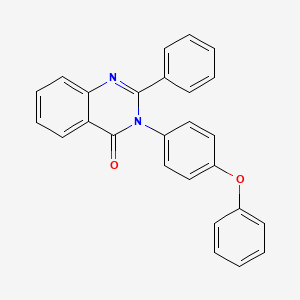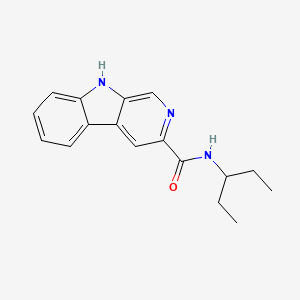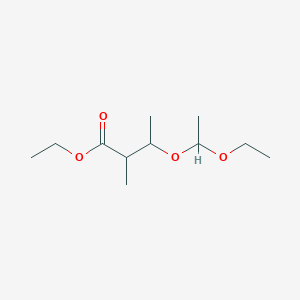
2-(2-Chloroethylsulfanyl)ethyl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroethylsulfanyl)ethyl propanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2-Chloroethylsulfanyl)ethyl propanoate can be synthesized through the esterification of 2-(2-chloroethylsulfanyl)ethanol with propanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity ester suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloroethylsulfanyl)ethyl propanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield 2-(2-chloroethylsulfanyl)ethanol and propanoic acid.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products
Hydrolysis: 2-(2-Chloroethylsulfanyl)ethanol and propanoic acid.
Reduction: 2-(2-Chloroethylsulfanyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloroethylsulfanyl)ethyl propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Wirkmechanismus
The mechanism of action of 2-(2-Chloroethylsulfanyl)ethyl propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active 2-(2-chloroethylsulfanyl)ethanol, which can interact with biological molecules. The chloroethylsulfanyl group may also participate in nucleophilic substitution reactions, modifying the activity of target proteins or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl propanoate: Lacks the chloroethylsulfanyl group, making it less reactive in substitution reactions.
2-(2-Chloroethylsulfanyl)ethanol: The alcohol counterpart of the ester, more reactive in oxidation and reduction reactions.
Methyl propanoate: Another simple ester, but with different physical and chemical properties due to the absence of the chloroethylsulfanyl group.
Uniqueness
2-(2-Chloroethylsulfanyl)ethyl propanoate is unique due to the presence of both the ester and chloroethylsulfanyl functionalities. This combination allows it to participate in a wider range of chemical reactions and makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
89693-30-1 |
|---|---|
Molekularformel |
C7H13ClO2S |
Molekulargewicht |
196.70 g/mol |
IUPAC-Name |
2-(2-chloroethylsulfanyl)ethyl propanoate |
InChI |
InChI=1S/C7H13ClO2S/c1-2-7(9)10-4-6-11-5-3-8/h2-6H2,1H3 |
InChI-Schlüssel |
PUNNSSDZYZKROI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OCCSCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(4-Aminobutylidene)amino]butanal](/img/structure/B14396470.png)
![5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14396499.png)
![4-(Hydroxyimino)-3,7,7-trimethylbicyclo[4.1.0]heptan-3-yl nitrate](/img/structure/B14396503.png)
![4-Bromo-1-[(diethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14396509.png)


![Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate](/img/structure/B14396524.png)



![N-Ethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14396546.png)



